Product packaging for 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole(Cat. No.:)

4-Fluoro-1-(methylsulfonyl)-1H-pyrazole

Cat. No.: B13012787
M. Wt: 164.16 g/mol
InChI Key: UBEMRSBAZBUBCM-UHFFFAOYSA-N
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Description

4-Fluoro-1-(methylsulfonyl)-1H-pyrazole is a fluorinated, sulfonylated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. The pyrazole core is a privileged scaffold in pharmaceuticals, featured in marketed drugs such as Celecoxib (a COX-2 inhibitor) and Deracoxib . The 4-fluoro substituent on the pyrazole ring is a common strategy to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable functional group in the design of bioactive molecules . The N-methylsulfonyl group is a key structural motif known for its strong electron-withdrawing nature and its potential to act as a hydrogen bond acceptor. This group is particularly significant in the development of potent inhibitors for various enzyme targets, such as metalloproteases, where it can contribute to binding interactions within the enzyme's active site . Researchers utilize this specific substitution pattern to create non-symmetric, trisubstituted pyrazole derivatives, which are often challenging to synthesize with regioselectivity . As such, this compound is an ideal precursor for the synthesis of more complex molecules targeting a wide range of therapeutic areas. It is offered strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5FN2O2S B13012787 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5FN2O2S

Molecular Weight

164.16 g/mol

IUPAC Name

4-fluoro-1-methylsulfonylpyrazole

InChI

InChI=1S/C4H5FN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3

InChI Key

UBEMRSBAZBUBCM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C=N1)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Fluoro 1 Methylsulfonyl 1h Pyrazole and Its Precursors

Strategies for the Construction of the 4-Fluoropyrazole Moiety

The introduction of a fluorine atom onto the pyrazole (B372694) core can be achieved through several strategic approaches. These methods primarily involve direct electrophilic fluorination of a pre-formed pyrazole ring, construction of the fluorinated ring from acyclic fluorinated precursors, or a two-step process of halogenation followed by fluorine introduction.

Electrophilic Fluorination of Pyrazole Derivatives

Direct C-H fluorination of the pyrazole ring at the C4-position is a common and efficient method for synthesizing 4-fluoropyrazoles. This transformation is typically accomplished using electrophilic fluorinating reagents, with N-fluorodibenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) being the most widely employed.

The reaction of pyrazole or its substituted derivatives with Selectfluor® in a suitable solvent, such as acetonitrile, can afford the corresponding 4-fluoropyrazole in moderate to good yields. nih.govrsc.orgbeilstein-journals.org The reactivity of the pyrazole substrate is influenced by the nature of the substituents on the ring. In some cases, microwave irradiation has been utilized to accelerate the fluorination process. researchgate.net The direct fluorination of pyrazoles with Selectfluor® often provides good regioselectivity for the C4-position. nih.gov

Table 1: Examples of Electrophilic Fluorination of Pyrazole Derivatives
Starting PyrazoleFluorinating AgentReaction ConditionsProductYield (%)Reference
1H-PyrazoleSelectfluor®Acetonitrile, 65°C, 1h (initial) + portionwise addition over 8h4-Fluoro-1H-pyrazoleNot specified google.com
3,5-Diphenyl-1H-pyrazoleSelectfluor®Acetonitrile, MW, 15 min, 90°C4-Fluoro-3,5-diphenyl-1H-pyrazoleModest thieme-connect.de
3-(p-tolyl)-1H-pyrazoleSelectfluor®Acetonitrile, MW, 15 min, 90°C4-Fluoro-3-(p-tolyl)-1H-pyrazoleModest thieme-connect.de
3,5-Di-tert-butyl-1H-pyrazole10% F2/N2Acetonitrile, r.t.4-Fluoro-3,5-di-tert-butyl-1H-pyrazoleModest thieme-connect.de

Cyclization Reactions for Fluorinated Pyrazole Ring Formation

An alternative to direct fluorination is the construction of the pyrazole ring from acyclic precursors that already contain a fluorine atom. This approach offers control over the position of the fluorine substituent. A common strategy involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. olemiss.edunih.gov

For instance, the reaction of a 2-fluoro-1,3-diketone with hydrazine hydrate (B1144303) or a substituted hydrazine will yield a 4-fluoropyrazole. rsc.org This method is particularly useful for accessing a variety of substituted 4-fluoropyrazoles by simply changing the substituents on the diketone or the hydrazine. Continuous flow processes have also been developed for the synthesis of 4-fluoropyrazoles, where a 1,3-diketone is first fluorinated in-situ with elemental fluorine followed by immediate cyclization with a hydrazine derivative. rsc.org

Another approach involves the use of other fluorinated building blocks, such as α-fluoronitroalkenes, which can undergo oxidative annulation with in-situ prepared hydrazones to afford 4-fluoropyrazoles. researchgate.net

Table 2: Examples of Cyclization Reactions for 4-Fluoropyrazole Formation
Fluorinated PrecursorHydrazine DerivativeReaction ConditionsProductYield (%)Reference
2-Fluoro-1,3-pentanedione (from pentane-2,4-dione and F2)Hydrazine hydrateEthanol, continuous flow4-Fluoro-3,5-dimethyl-1H-pyrazole66 rsc.org
2-Fluoro-1-phenyl-1,3-butanedione (from 1-phenyl-1,3-butanedione and F2)Hydrazine hydrateEthanol, continuous flow4-Fluoro-5-methyl-3-phenyl-1H-pyrazole75 rsc.org
α-Fluoromethyl-β-ketoestersHydrazineNot specifiedFluoromethylpyrazolesNot specified nih.gov
2-Fluoro-3-(dimethylamino)acroleinHydrazine dihydrochlorideEthanol/Water, 55°C, 0.5h4-Fluoro-1H-pyrazole77 researchgate.net

Halogenation and Subsequent Fluorine Introduction

A less direct, yet viable, route to 4-fluoropyrazoles involves the initial halogenation of the pyrazole ring at the C4-position, followed by a halogen-exchange (Halex) reaction to introduce fluorine. The C4-position of pyrazole is susceptible to electrophilic halogenation, allowing for the synthesis of 4-bromo- or 4-iodopyrazole (B32481) precursors. For example, 4-iodopyrazole can be prepared by the reaction of 1H-pyrazole with iodine and a suitable oxidizing agent.

The subsequent conversion of the 4-halopyrazole to 4-fluoropyrazole can be challenging. While nucleophilic aromatic substitution of a halogen with fluoride (B91410) is a well-known transformation, its application to electron-rich heterocycles like pyrazole can be difficult. However, advancements in fluorination chemistry, including the use of specific fluoride sources and catalysts, may enable this transformation. For instance, the use of potassium fluoride (KF) with a phase-transfer catalyst or in a polar aprotic solvent at elevated temperatures is a common method for halogen exchange fluorination on aromatic systems. While a specific example for the direct conversion of 4-bromo- or 4-iodopyrazole to 4-fluoropyrazole with detailed yields was not found in the immediate search, this remains a plausible synthetic strategy.

Methodologies for the Introduction of the 1-Methylsulfonyl Group

The introduction of a methylsulfonyl group at the N1-position of the pyrazole ring is the second key transformation in the synthesis of the target compound. This can be achieved either by direct sulfonylation of a pre-formed pyrazole or by the oxidation of a suitable precursor.

Sulfonylation of Pyrazoles (e.g., via sulfonyl chlorides, sulfonyl hydrazines)

Direct sulfonylation of the pyrazole nitrogen is a straightforward method for introducing the methylsulfonyl group. This is typically achieved by reacting the pyrazole with a sulfonylating agent such as methanesulfonyl chloride in the presence of a base. The pyrazole anion, formed by deprotonation with a suitable base, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

Alternatively, sulfonyl hydrazides can be used as precursors for the synthesis of N-sulfonyl pyrazoles. For example, the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) can lead to the formation of 3-substituted N-sulfonyl pyrazoles. sci-hub.seresearchgate.net Another method involves the reaction of readily available N,N-dimethyl enaminones and sulfonyl hydrazines catalyzed by molecular iodine in the presence of tert-butyl hydroperoxide (TBHP) and sodium bicarbonate to yield 4-sulfonyl pyrazoles. mdpi.com

Table 3: Examples of Sulfonylation of Pyrazoles and their Precursors
Pyrazole/PrecursorSulfonylating Agent/ReagentReaction ConditionsProductYield (%)Reference
3,5-Dimethyl-1H-pyrazoleChlorosulfonic acid, then Thionyl chlorideChloroform (B151607), 0°C to 60°C3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride90 nih.gov
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneBenzenesulfonyl hydrazinep-TSA, 1,2-dichloroethane, 80°C, 12h3-Phenyl-1-tosyl-1H-pyrazole85 sci-hub.seresearchgate.net
(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-oneBenzenesulfonyl hydrazinep-TSA, 1,2-dichloroethane, 80°C, 12h3-(4-Chlorophenyl)-1-tosyl-1H-pyrazole82 sci-hub.seresearchgate.net
N,N-dimethyl enaminonesSulfonyl hydrazinesI2, TBHP, NaHCO3, room temp.4-Sulfonyl pyrazolesGood mdpi.com

Oxidation of Methylthiomethyl Precursors

An alternative strategy for introducing the methylsulfonyl group involves the oxidation of a 1-(methylthiomethyl)pyrazole precursor. This two-step approach first involves the introduction of a methylthiomethyl group onto the pyrazole nitrogen, followed by oxidation of the sulfide (B99878) to the corresponding sulfone.

The introduction of the methylthiomethyl group can be achieved by reacting the pyrazole with chloromethyl methyl sulfide in the presence of a base. The subsequent oxidation of the resulting 1-(methylthiomethyl)pyrazole can be carried out using various oxidizing agents. Common reagents for sulfide to sulfone oxidation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate. This method avoids the direct use of reactive sulfonylating agents and can be a milder alternative for sensitive substrates. While a specific example of this transformation on a pyrazole ring was not found in the immediate search, the oxidation of sulfides to sulfones is a well-established and reliable transformation in organic synthesis. dntb.gov.ua

Convergent and Divergent Synthetic Routes

The construction of the 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole framework can be approached through both convergent and divergent synthetic strategies. These methodologies offer flexibility in accessing the target molecule and its analogues by either combining pre-functionalized fragments or by selectively modifying a common intermediate.

Stepwise Assembly Approaches

A stepwise, or linear, synthesis of this compound would logically involve the sequential formation of the 4-fluoropyrazole core followed by N-sulfonylation, or vice-versa.

One plausible route begins with the synthesis of a 4-fluoropyrazole precursor. A common method for introducing a fluorine atom at the C4 position of a pyrazole ring is through the cyclization of a fluorinated 1,3-dicarbonyl equivalent with a hydrazine source. For instance, the synthesis of 3-amino-4-fluoropyrazoles has been achieved through the monofluorination of β-methylthio-β-enaminoketones with an electrophilic fluorinating agent like Selectfluor, followed by condensation with hydrazines. nih.gov Another approach involves the use of potassium 2-cyano-2-fluoroethenolate, a fluorinated building block, which can be reacted with substituted hydrazines to yield 5-amino-4-fluoropyrazoles, albeit with moderate efficiency. nih.gov The synthesis of 4-fluoropyrazoles can also start from readily available aldehyde-derived N-alkylhydrazones through a double C-H fluoroalkylation using tribromofluoromethane. researchgate.net

Once the 4-fluoropyrazole core is obtained, the subsequent step is the introduction of the methylsulfonyl group at the N1 position. This is typically achieved by reacting the N-unsubstituted pyrazole with methanesulfonyl chloride in the presence of a suitable base.

Alternatively, a stepwise approach could commence with the preparation of 1-(methylsulfonyl)-1H-pyrazole. The parent pyrazole can be sulfonylated with methanesulfonyl chloride to yield 1-(methylsulfonyl)-1H-pyrazole. The subsequent challenge would be the regioselective fluorination at the C4 position. Direct fluorination of the pre-formed 1-(methylsulfonyl)-1H-pyrazole could be attempted using electrophilic fluorinating agents, although this may lead to a mixture of isomers and requires careful optimization.

A flexible synthesis for pyrazoles with functionalized side chains has been reported, starting from the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. rsc.org This approach could potentially be adapted for the synthesis of precursors to this compound.

One-Pot and Cascade Reactions for Pyrazole Derivatives

One-pot and cascade reactions represent highly efficient strategies for the synthesis of complex molecules like this compound from simple starting materials in a single operation, thereby avoiding the isolation of intermediates and reducing waste.

Recent advances have demonstrated the power of cascade reactions in constructing sulfonylated pyrazoles. For example, a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride has been developed to afford pyrazolyl aliphatic sulfonyl fluorides in good to excellent yields. rsc.org This methodology highlights the potential for direct incorporation of a sulfonyl fluoride moiety, which could be a precursor to the methylsulfonyl group. Another notable cascade reaction involves the synthesis of sulfonyl-functionalized pyrazoles from NH2-functionalized enaminones and sulfonyl hydrazines. nih.gov

The synthesis of halogenated pyrazoles, including 4-halopyrazoles, has been achieved through one-pot procedures. For instance, 4-iodopyrazoles can be synthesized from pyrazolidin-3-ones via aromatization and oxidative iodination in a single pot. researchgate.net While this example yields an iodo-substituted pyrazole, it demonstrates the feasibility of one-pot C4-halogenation.

Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis. A pseudo-five-component synthesis of tris(pyrazolyl)methanes has been reported where pyrazolones are formed in situ and further react. nih.gov Four-component reactions of ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile (B47326) are widely used to produce pyranopyrazoles and demonstrate the efficiency of MCRs in building complex heterocyclic systems. researchgate.netscholarsresearchlibrary.comjsynthchem.com While not directly yielding the target molecule, these MCRs showcase the potential for developing a one-pot synthesis for this compound by carefully selecting the appropriate fluorinated and sulfonyl-containing starting materials. For instance, a one-pot, four-component reaction of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been used to synthesize monofluorinated spiro-pyrazole-pyridine derivatives. researchgate.net

Microwave-Assisted and Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazole derivatives. researchgate.netthieme-connect.com These approaches often involve the use of greener solvents like water, solvent-free conditions, and energy-efficient methods such as microwave irradiation. thieme-connect.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgresearchgate.netdergipark.org.trmedicaljournalshouse.com The synthesis of pyrazolone (B3327878) derivatives has been efficiently achieved under microwave irradiation in solvent-free conditions with yields ranging from 51-98%. nih.gov This highlights the potential for a clean and efficient synthesis of precursors for this compound. The reaction conditions, such as microwave power and irradiation time, have been shown to significantly influence the reaction efficiency and product distribution. researchgate.netnih.gov

The use of water as a solvent is a key aspect of green pyrazole synthesis. thieme-connect.comrsc.org The synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully carried out in water, often facilitated by catalysts like l-tyrosine (B559521) or under ultrasonic irradiation. nih.gov These methods demonstrate the feasibility of conducting key pyrazole-forming reactions in environmentally benign media.

Solvent-free reactions, another green chemistry approach, have also been employed for pyrazole synthesis. The synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions, showcasing the potential to reduce solvent waste. researchgate.net

The table below summarizes various microwave-assisted synthetic approaches for pyrazole derivatives, providing insights into reaction conditions and yields that could be adapted for the synthesis of this compound.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives

Product Starting Materials Catalyst/Solvent Microwave Conditions Yield (%) Reference
Quinolin-2(1H)-one-based pyrazoles Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines Acetic acid 360 W, 120 °C, 7-10 min 68-86 rsc.org
1-Aroyl-3,5-dimethyl-1H-pyrazoles Carbohydrazide derivatives, 2,4-Pentanedione Ethanol 270 W, 3-5 min 82-98 rsc.org
Ferrocene-pyrazole hybrids Phenylhydrazine, Chalcones Acetic acid/Water 150 W, 100 °C, 5-30 min 58-75 rsc.org
4-Arylidenepyrazolone derivatives β-ketoesters, Substituted hydrazines, Substituted aldehydes Solvent-free 420 W, 10 min 51-98 nih.gov
1H-Pyrazolecarboxylates Compounds with antioxidant activity - 140 °C, 20 min - dergipark.org.tr

Reaction Mechanisms and Reactivity Profiles of 4 Fluoro 1 Methylsulfonyl 1h Pyrazole Derivatives

Regioselectivity and Stereoselectivity in Chemical Transformations of Pyrazoles

The electronic properties of the substituents on the pyrazole (B372694) core are paramount in directing the outcome of chemical reactions. The interplay between the inductive and resonance effects of the sulfonyl and fluoro groups governs the sites of electrophilic, nucleophilic, and C-H functionalization reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction for many aromatic systems. However, the pyrazole ring in 4-fluoro-1-(methylsulfonyl)-1H-pyrazole is strongly deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing nature of both the N-methylsulfonyl group and the C4-fluoro substituent.

The N-sulfonyl group reduces the electron density of the entire pyrazole ring through a strong inductive effect. Generally, such deactivating groups on aromatic rings direct incoming electrophiles to the meta-position. libretexts.orgyoutube.com In this molecule, the positions meta to the N1-sulfonyl group are C3 and C5. The fluorine atom at C4 also deactivates the ring through its inductive effect, while its lone pairs could theoretically engage in a weak activating resonance effect, directing ortho and para. However, the inductive effect of halogens is typically dominant in EAS.

Computational studies on unsubstituted pyrazole suggest that the C4 position is the most nucleophilic and thus the most likely site for electrophilic attack. chemrxiv.org With the C4 position blocked by fluorine and the ring heavily deactivated by the two electron-withdrawing groups, electrophilic substitution at the remaining C3 and C5 positions is expected to be extremely difficult, requiring harsh reaction conditions. The precise regioselectivity between the C3 and C5 positions would be influenced by a subtle balance of the directing effects of both substituents. Synthesis of related fluorinated pyrazoles often circumvents direct EAS on a pre-functionalized ring, opting instead for cycloaddition reactions or the fluorination of an existing pyrazole ring with electrophilic fluorinating agents like Selectfluor®. mdpi.comresearchgate.net

The electron-deficient character of the this compound ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the N-sulfonyl and C4-fluoro groups stabilize the formation of a negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism.

While the C-F bond is inherently strong, the activation provided by the N-sulfonyl group could render the C4 position susceptible to attack by potent nucleophiles, leading to the displacement of the fluoride (B91410) ion. This is a common pathway for fluoro-aromatic compounds bearing strong electron-withdrawing groups. Similarly, the C3 and C5 positions, being ortho and para to the activating sulfonyl group (in terms of activating the ring for nucleophilic attack), could also be potential sites for nucleophilic attack, although this would involve the cleavage of a C-H bond and is generally less common than substitution of a leaving group like fluoride. Studies on related 4,4-difluoro-4H-pyrazoles have noted a reduction in stability in the presence of biological nucleophiles, suggesting the susceptibility of fluorinated pyrazoles to nucleophilic attack. mdpi.com

The sulfonylpyrazole moiety can act as a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. This strategy provides a step-economical method for creating decorated pyrazole derivatives. rsc.org Research has demonstrated that aryl-sulfonylpyrazoles can undergo ortho-selective C-H alkenylation. rsc.orgnih.gov

This transformation is typically catalyzed by a palladium complex, such as Pd(OAc)₂, in the presence of a ligand and an oxidant. rsc.orgnih.gov The reaction proceeds with complete site-selectivity, tolerating a variety of functional groups on the aryl ring and producing mono-alkenylated products in moderate to good yields. nih.gov

Table 1: Palladium-Catalyzed ortho-C-H Alkenylation of Aryl-Sulfonylpyrazoles

Catalyst / Ligand Oxidant Selectivity Yield Range Ref

This interactive table summarizes the conditions for the directed C-H functionalization of aryl-sulfonylpyrazoles.

Interestingly, a change in the oxidant from AgOAc to AgBF₄ can switch the reaction pathway. Instead of simple C-H alkenylation, this leads to a novel desulfonylation followed by alkenylation at the same position, yielding valuable cinnamic acid derivatives. rsc.orgnih.gov This dual reactivity highlights the versatility of the sulfonylpyrazole group in directing complex chemical transformations. rsc.org

Transformations Involving the Fluorine Atom

The fluorine atom at the C4 position is not merely a passive substituent; it actively participates in and modifies the reactivity of the pyrazole ring.

The introduction of fluorine can significantly alter the established reaction pathways of a molecule. In the context of pyrazoles, electron-withdrawing substituents like fluorine have been shown to enhance the reactivity of 4H-pyrazoles as dienes in Diels-Alder reactions. mdpi.com This increased reactivity is attributed to the lowering of the LUMO energy of the diene by the electronegative fluorine, facilitating the cycloaddition with an electron-rich dienophile.

Furthermore, the fluorine atom's presence influences the electronic environment of the entire molecule. For instance, the synthesis of 4-fluoropyrazoles can be achieved through various methods, including direct fluorination of dicarbonyl compounds followed by cyclization with hydrazine (B178648), or via the fluorination of pre-formed pyrazoles. nih.govsci-hub.se In some cases, unexpected reactions occur, such as the conversion of 4-hydroxymethylpyrazoles to 4-fluoropyrazoles upon treatment with Selectfluor®, showcasing fluorine's ability to enable unique transformations. sci-hub.se

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making defluorination reactions challenging. The removal of the fluorine from the 4-position of the pyrazole ring would likely require potent reducing agents or specific transition-metal catalytic systems.

More plausible is the replacement of the fluorine atom via nucleophilic aromatic substitution (SNAr), as discussed in section 3.1.2. Given the electron-deficient nature of the ring, the C4-fluorine acts as a leaving group. Reactions with various nucleophiles could lead to a range of 4-substituted pyrazole derivatives. For example, reactions involving other fluorinated sulfonyl compounds have shown that halides can act as viable nucleophiles. nih.gov A reaction with triethylamine (B128534) trihydrofluoride could potentially lead to a fluorine exchange reaction, while other nucleophiles like amines, alkoxides, or thiols could displace the fluoride to form new C-N, C-O, or C-S bonds at the C4 position. However, the stability of some sulfonyl fluoride species towards thiols has also been noted, suggesting that reactivity is highly dependent on the specific substrate and reaction conditions. nih.gov

Reactivity of the Methylsulfonyl Moiety

The methylsulfonyl group attached to the N1 position of the pyrazole ring is a strong electron-withdrawing group, significantly influencing the electronic properties and reactivity of the heterocyclic system. Its role can be multifaceted, acting as a leaving group, a directing group, and a site for further chemical modification.

Sulfonyl Group as a Leaving Group

The N-sulfonyl group can be cleaved under certain reaction conditions, effectively acting as a leaving group. This process, often termed desulfonylation, is typically achieved under reductive conditions or as part of a more complex reaction sequence.

One notable example involves the palladium-catalyzed reaction of aryl-sulfonylpyrazoles. While this example pertains to a sulfonyl group on an N-aryl substituent rather than directly on the pyrazole nitrogen, it illustrates the principle of sulfonyl group removal. In a process termed desulfenylative olefination, switching the oxidant from silver acetate (B1210297) (AgOAc) to silver tetrafluoroborate (B81430) (AgBF₄) in a C-H functionalization reaction leads to the cleavage of the sulfonyl group and subsequent alkenylation at the same position. rsc.orgresearchgate.net This suggests that the sulfone moiety can be strategically removed to allow for further functionalization.

The general conditions for such transformations highlight the lability of the C-S bond, which can be cleaved to generate new molecular frameworks.

Table 1: Desulfonylation-Alkenylation of Aryl-Sulfonylpyrazoles

EntryAryl-Sulfonylpyrazole SubstrateOxidantProductYield (%)
11-(Phenylsulfonyl)-3,5-dimethyl-1H-pyrazoleAgBF₄Cinnamic acid derivativeGood
21-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazoleAgBF₄4-Methoxycinnamic acid derivativeGood

This table illustrates the concept of desulfonylation based on available literature for related compounds.

Reductive desulfonylation reactions are a well-established method for removing sulfonyl groups, typically replacing them with a hydrogen atom. These reactions often employ reducing agents like samarium(II) iodide, sodium amalgam, or catalytic transition metals. nih.gov The application of these methods to N-sulfonylpyrazoles would result in the formation of the corresponding N-H pyrazole, effectively demonstrating the methylsulfonyl group's capacity to function as a leaving group.

Sulfonyl Group as a Directing Group

The pyrazole ring, particularly when substituted at the N1 position with a sulfonyl or aryl group, can act as a powerful directing group in transition-metal-catalyzed C-H activation reactions. This directing ability is typically exploited to achieve ortho-selective functionalization of an aryl ring attached to the pyrazole.

In palladium-catalyzed C-H alkenylation, the pyrazole ring directs the catalyst to the ortho-position of an N-aryl substituent. rsc.orgresearchgate.net The reaction proceeds with high site-selectivity, tolerating a range of electron-donating and electron-withdrawing groups on the aryl ring. rsc.org This methodology allows for the synthesis of highly decorated pyrazole derivatives. rsc.org The sulfonylpyrazole moiety itself can serve as the directing group in these transformations. rsc.orgresearchgate.net

Table 2: Pyrazole-Directed ortho-C-H Alkenylation

EntrySubstrateCatalyst SystemProductYield (%)Reference
11-Phenyl-1H-pyrazolePd(OAc)₂, Boc-Sar-OH, AgOAc(E)-1-(2-Styrylphenyl)-1H-pyrazole70 rsc.org
21-(4-Methoxyphenyl)-1H-pyrazolePd(OAc)₂, Boc-Sar-OH, AgOAc(E)-1-(2-Styryl-4-methoxyphenyl)-1H-pyrazole65 rsc.org
31-(4-Fluorophenyl)-1H-pyrazolePd(OAc)₂, Boc-Sar-OH, AgOAc(E)-1-(2-Styryl-4-fluorophenyl)-1H-pyrazole68 rsc.org

Research has also demonstrated that the pyrazole moiety can direct C(sp³)–H activation for the first time, expanding the scope of these directing group strategies to include the functionalization of alkyl chains. researchgate.net

Modifications of the Sulfonyl Group

Direct modification of the N-methylsulfonyl group on a pre-formed pyrazole ring is a less documented area of its reactivity. However, related transformations involving sulfonyl groups on the pyrazole scaffold provide insight into potential synthetic pathways.

A common strategy involves the synthesis of pyrazole-4-sulfonamides. This is typically achieved by first preparing a pyrazole-4-sulfonyl chloride intermediate. For instance, 3,5-dimethyl-1H-pyrazole can be treated with chlorosulfonic acid and thionyl chloride to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. nih.govacs.org This sulfonyl chloride is a versatile intermediate that readily reacts with various primary or secondary amines to form a diverse library of pyrazole-4-sulfonamide derivatives. nih.govacs.org While this modifies a C-sulfonyl group, it demonstrates the chemical handle that a sulfonyl moiety provides for diversification.

Applying this logic to N-sulfonyl pyrazoles, one could envision reactions that transform the methylsulfonyl group. For example, reductive processes might lead to a sulfinate or even a thiol, although such transformations for N-sulfonyl pyrazoles are not extensively reported. The strong, electron-withdrawing nature of the SO₂ group makes it generally stable, but its reactivity can be harnessed under specific conditions, such as in the aforementioned desulfonylation reactions.

Pyrazole Ring Opening and Rearrangement Mechanisms

The pyrazole ring, while aromatic and generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, such as photochemical irradiation or in the presence of strong reagents. The N-sulfonyl group, with its strong electron-withdrawing character, is expected to significantly influence the course of these transformations.

Photochemical Rearrangements: Photochemical reactions can induce skeletal rearrangements in heterocyclic systems. For instance, certain pyrazole derivatives have been observed to rearrange into imidazoles upon irradiation. researchgate.net This transformation likely proceeds through a high-energy intermediate, such as a Dewar-type structure or a valence isomer, followed by ring-opening and re-closure to form the more stable imidazole (B134444) ring. The specific substituents on the pyrazole ring are crucial in determining the feasibility and outcome of such photorearrangements. researchgate.netbaranlab.org Another study showed that UV irradiation of pyrazoles containing an allomaltol fragment leads to the contraction of the pyranone ring rather than a 6π-electrocyclization, highlighting the subtle electronic and structural factors that control photochemical pathways. nih.gov

Thermal and Acid/Base-Catalyzed Rearrangements: The Dimroth rearrangement is a well-known isomerization process in nitrogen-containing heterocycles, where endocyclic and exocyclic nitrogen and other atoms can switch places via a ring-opening/ring-closing sequence. wikipedia.orgrsc.orgbenthamscience.comnih.gov This rearrangement is often catalyzed by acid or base and can be promoted by heat. nih.gov For an N-sulfonyl pyrazole, it is conceivable that under certain conditions, a Dimroth-type rearrangement could occur, potentially leading to isomeric structures.

An unexpected rearrangement of pyrazolium (B1228807) halides, involving N-N bond cleavage, has been reported to yield 1,2-dihydropyrimidines. acs.org This reaction proceeds through the formation of an ylide intermediate, followed by ring cleavage and subsequent ring closure. The electron-withdrawing sulfonyl group in this compound could influence the stability of such intermediates and the propensity for N-N bond cleavage. nih.gov

Furthermore, rearrangements involving the generation of a pyrazole nitrene intermediate have been observed, leading to complex cascades and the formation of unusual products. mdpi.com The synthesis of fused energetic compounds has also been achieved through novel Hofmann-type rearrangements starting from pyrazole precursors. semanticscholar.org These examples underscore the potential for N-sulfonyl pyrazoles to undergo significant skeletal transformations, providing pathways to novel and complex heterocyclic systems.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the atomic-level structural elucidation of organic molecules. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum of this compound exhibits distinct signals corresponding to the pyrazole (B372694) ring protons and the methyl group of the sulfonyl moiety.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons (CH₃) of the methylsulfonyl group appear as a sharp singlet. The two protons on the pyrazole ring, H-3 and H-5, are chemically non-equivalent and couple with the adjacent fluorine atom at the C-4 position. This results in two distinct doublets. The specific chemical shifts and coupling constants are critical for confirming the substitution pattern of the pyrazole ring.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-38.00 - 8.10d~3.0
H-57.70 - 7.80d~4.0
CH₃3.40 - 3.50s-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, the spectrum would show four distinct signals corresponding to the three carbon atoms of the pyrazole ring and the one carbon atom of the methylsulfonyl group. The carbon atoms of the pyrazole ring are influenced by the electronegative fluorine and nitrogen atoms, as well as the sulfonyl group, resulting in characteristic chemical shifts. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large coupling constant (¹JCF), a key feature in the spectrum.

Carbon Predicted Chemical Shift (δ) ppm Predicted C-F Coupling (J) Hz
C-3~140Small (²JCF)
C-4~145-155 (doublet)Large (¹JCF, >200 Hz)
C-5~130Small (²JCF)
CH₃~45-

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a crucial technique for the characterization of this compound. icpms.cz The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. icpms.cz For aromatic and heteroaromatic fluorides, the chemical shifts can vary significantly based on the nature and position of other substituents. rsc.orgcolorado.edu In the case of this compound, the fluorine atom is attached to a pyrazole ring, and its chemical shift will be influenced by the adjacent nitrogen atoms and the sulfonyl group. The signal for the fluorine atom would likely appear as a multiplet due to coupling with the vicinal protons (H-3 and H-5).

Nucleus Predicted Chemical Shift (δ) ppm (vs. CFCl₃) Multiplicity
F-110 to -140Multiplet

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between scalar-coupled protons. For this compound, no significant ¹H-¹H COSY correlations are expected as the pyrazole protons (H-3 and H-5) are separated by four bonds and the methyl group is isolated.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HMQC or HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. Key HMBC correlations expected for this compound would include:

Correlations from the methyl protons to the C-3 and C-5 of the pyrazole ring (through the sulfonyl group and nitrogen atom).

Correlations from H-3 to C-4 and C-5.

Correlations from H-5 to C-3 and C-4.

These 2D NMR data collectively provide irrefutable evidence for the connectivity of the atoms in the molecule, confirming the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. youtube.comlibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of this compound, providing information on its purity and molecular weight. nih.govnih.gov The molecular ion peak ([M+H]⁺) in the mass spectrum would confirm the molecular weight of the compound.

Expected Molecular Ion:

Compound Formula Molecular Weight Observed Ion (m/z) [M+H]⁺
This compoundC₄H₅FN₂O₂S179.16180.17

Fragmentation Analysis:

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the N-S bond and fragmentation of the pyrazole ring. Expected fragmentation patterns are based on the known behavior of pyrazoles and sulfonamides under mass spectrometric conditions. researchgate.net

Loss of the methylsulfonyl group: Cleavage of the N-S bond could lead to the loss of a methylsulfonyl radical (•SO₂CH₃, 79 Da) or sulfur dioxide (SO₂, 64 Da) followed by the loss of a methyl radical (•CH₃, 15 Da).

Pyrazole ring fragmentation: Pyrazole rings are known to fragment via the loss of HCN (27 Da) or N₂ (28 Da). researchgate.net

The analysis of these characteristic fragment ions allows for the confirmation of the different structural motifs within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C4H5FN2O2S, HRMS provides the experimental mass that can be compared against a theoretically calculated mass.

This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. The high precision of HRMS, typically to within a few parts per million (ppm), allows for the confident assignment of the molecular formula. For instance, in the analysis of a related pyrazole derivative, HRMS (ESI-TOF) was used to confirm the structure by matching the calculated m/z for the protonated molecule [M+H]⁺ with the experimentally found value, demonstrating the technique's utility in structural confirmation. mdpi.com

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C4H5FN2O2S
Calculated Monoisotopic Mass 164.0056 g/mol
Ionization Mode Electrospray (ESI)
Expected Ion [M+H]⁺

Note: The table presents expected values. Experimental data would be obtained from direct analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural components.

The sulfonyl group (SO₂) typically shows strong, distinct stretching vibrations. The pyrazole ring, an aromatic heterocycle, will have its own set of characteristic C-H, C=C, and C-N stretching and bending vibrations. The carbon-fluorine (C-F) bond also has a characteristic stretching frequency in the fingerprint region of the spectrum. In studies of related halogenated pyrazoles, IR spectroscopy has been instrumental in observing the shifts in N-H stretching frequencies due to hydrogen bonding and the influence of the halogen substituent. mdpi.com For instance, in a series of 4-halogenated pyrazoles, a sharp feature was observed for compounds that form catemers, including the fluoro-analogue, at 3133 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Sulfonyl S=O (asymmetric stretch) ~1350-1300
Sulfonyl S=O (symmetric stretch) ~1160-1120
Aryl Fluoride (B91410) C-F ~1250-1120
Pyrazole Ring C=N stretch ~1600-1550
Pyrazole Ring C=C stretch ~1500-1450

X-ray Crystallography for Solid-State Molecular Geometry

For the parent compound, 4-fluoro-1H-pyrazole, X-ray diffraction analysis revealed a triclinic crystal system with the space group P-1. nsf.govnih.govresearchgate.net The study, conducted at 150 K, showed that the asymmetric unit contains two crystallographically unique molecules. nsf.govnih.gov Unlike its chloro and bromo analogues which form trimeric motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains (catemers) through intermolecular N-H···N hydrogen bonding. nsf.govnih.govresearchgate.net The pyrazole rings are planar, and the C-F bond length is a key parameter determined from this analysis. nih.gov While specific crystallographic data for the methylsulfonyl derivative is not detailed in the provided search results, the analysis of the core 4-fluoro-1H-pyrazole structure provides a foundational understanding of the geometry and intermolecular interactions that can be expected. mdpi.comnsf.govnih.govresearchgate.net

Table 3: Crystallographic Data for the Related Compound 4-Fluoro-1H-pyrazole

Parameter Value Reference
Crystal System Triclinic nsf.govresearchgate.netnsf.gov
Space Group P-1 nsf.govresearchgate.net
a (Å) 4.9487 (5) researchgate.net
b (Å) 7.0264 (8) researchgate.net
c (Å) 9.9472 (11) researchgate.net
α (°) 80.933 (3) researchgate.net
β (°) 88.086 (3) researchgate.net
γ (°) 70.817 (3) researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. The pyrazole ring in this compound is a chromophore that is expected to absorb in the UV region.

A study on the parent pyrazole showed a strong absorption band between 200–240 nm, with a maximum absorption cross-section at 203 nm. nih.gov The intensity of this absorption is directly proportional to the concentration of the compound in a solution (Beer-Lambert law), making UV-Vis spectroscopy a valuable tool for quantitative analysis and reaction monitoring. nih.gov For example, the formation of a pyrazole-containing product from its reactants can be tracked in real-time by monitoring the increase in absorbance at its maximum absorption wavelength (λmax). This allows for the determination of reaction kinetics and the optimization of reaction conditions without the need for complex sample workup. nih.gov

Table 4: UV-Vis Absorption Data for the Parent Pyrazole Chromophore

Chromophore λmax (nm) Solvent/Phase

Note: The λmax for this compound may be shifted due to the presence of the fluoro and methylsulfonyl substituents.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energy. These calculations are fundamental to understanding the geometry, stability, and chemical properties of 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For pyrazole (B372694) derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

While specific DFT studies on this compound are not prevalent in the literature, analysis of related compounds like 4-fluoro-1H-pyrazole provides a basis for understanding its structural parameters. In the crystal structure of 4-fluoro-1H-pyrazole, the pyrazole ring is essentially planar. nih.gov The introduction of the bulky and electron-withdrawing methylsulfonyl group at the N1 position would significantly influence the molecule's conformation, particularly the orientation of the sulfonyl group relative to the pyrazole ring. A computational study would involve rotating the S-N bond to map the potential energy surface and identify the most stable conformers.

For comparison, experimental X-ray diffraction data for 4-halo-1H-pyrazoles reveals specific bond lengths within the pyrazole ring, which can be compared with theoretical predictions to validate the computational methods used. researchgate.net

Table 1: Comparison of Experimental and Theoretical Bond Lengths (Å) in 4-Fluoro-1H-pyrazole Note: This table presents data for a related compound to illustrate the type of information generated from DFT calculations and its comparison with experimental data.

BondExperimental (X-ray at 150 K) researchgate.net
N1—N21.345
N2—C31.331
C3—C41.385
C4—C51.380
C5—N11.332
C4—F1.354

This interactive table is based on data for 4-fluoro-1H-pyrazole and serves as an example.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior. youtube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's nucleophilicity or basicity. youtube.com

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level indicates the molecule's electrophilicity. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. numberanalytics.com

For this compound, the electron-withdrawing nature of both the fluorine atom at C4 and the methylsulfonyl group at N1 would be expected to lower the energies of both the HOMO and LUMO. This generally leads to decreased nucleophilicity and increased electrophilicity, making the pyrazole ring less susceptible to electrophilic attack than unsubstituted pyrazole but potentially more reactive towards nucleophiles.

A DFT calculation would precisely determine the energies of these orbitals and visualize their distribution. For instance, in related fluorinated pyrazoles, the LUMO energy is a key factor in their reactivity in reactions like the Diels-Alder. mdpi.com

Table 2: Predicted FMO Energies for Related Fluoro-Pyrazoles Note: This data is for illustrative purposes based on related compounds to show typical FMO analysis outputs.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
4,4-difluoro-4H-pyrazole--2.0 mdpi.com-
4-fluoro-4-methyl-4H-pyrazole--1.3 mdpi.com-

This interactive table demonstrates the type of data generated from FMO analysis.

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. Comparing the computed spectrum with the experimental one helps in assigning the vibrational modes to specific bonds or functional groups. semanticscholar.org For instance, the calculations would predict the stretching frequencies for the C-F, S=O, and C-H bonds in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F, etc.) by calculating the magnetic shielding tensors for each nucleus. These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure. semanticscholar.org Studies on 4-halogenated-1H-pyrazoles have successfully used DFT to compare theoretical and experimental ¹H NMR and IR data. semanticscholar.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscape of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves locating the transition state structures and calculating the activation energies for different potential pathways.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as:

Nucleophilic Aromatic Substitution: Investigating the attack of a nucleophile at the carbon atoms of the pyrazole ring, particularly C3 and C5, which are activated by the electron-withdrawing sulfonyl group.

Cycloaddition Reactions: While the N-sulfonyl group reduces the aromaticity of the pyrazole ring, making it less diene-like than some 4H-pyrazoles, its potential in cycloaddition reactions could still be explored computationally. mdpi.com

Synthesis Reactions: Modeling the final steps of its synthesis, for example, the N-sulfonylation of 4-fluoro-1H-pyrazole, to understand the regioselectivity and reaction kinetics.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed, providing a deeper understanding than what can be inferred from experimental results alone. imperial.ac.uk

Quantitative Structure-Activity Relationships (QSAR) for Analog Design and Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. mdpi.com These models are widely used in drug discovery to design new, more potent analogs and to predict the properties of unsynthesized compounds.

For a compound like this compound, a QSAR study would typically involve:

Dataset Assembly: Compiling a series of related pyrazole analogs with measured biological activity (e.g., enzyme inhibition). nih.gov

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each analog. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Model Building: Employing statistical methods to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: Testing the predictive power of the QSAR model using an external set of compounds not used in the model's creation.

While no specific QSAR studies focusing on this compound are published, the pyrazole scaffold is a common feature in many biologically active molecules, and QSAR has been applied to various pyrazole-containing series to guide the design of inhibitors for targets like the PLK1 kinase. mdpi.comnih.gov

Molecular Dynamics Simulations Related to Conformational Flexibility

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time. dntb.gov.ua This technique is particularly useful for studying the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.gov

For this compound, an MD simulation could reveal:

Conformational Landscape: How the methylsulfonyl group rotates and flexes in relation to the pyrazole ring in an aqueous environment.

Solvation Effects: The arrangement of water molecules around the solute and the formation of any specific hydrogen bonds.

Binding Dynamics: If docked into a protein active site, MD simulations can assess the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding.

MD simulations on other pyrazole-containing compounds have been used to evaluate the stability of their binding to enzyme targets, providing critical information for drug design. dntb.gov.uanih.gov

Applications in Advanced Chemical Synthesis and Material Science

Role as Versatile Synthetic Building Blocks

4-Fluoro-1-(methylsulfonyl)-1H-pyrazole serves as a valuable intermediate and precursor in organic synthesis, providing a scaffold that incorporates both fluorine and a sulfonyl group, which are known to enhance the biological and material properties of molecules. olemiss.edunih.gov

The pyrazole (B372694) ring is a foundational structure in medicinal and agrochemical chemistry. beilstein-journals.orgnih.gov The introduction of a fluorine atom can modulate key properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. olemiss.edumdpi.com The methylsulfonyl group, a strong electron-withdrawing group, further influences the electronic character of the pyrazole ring, impacting its reactivity and potential interactions.

This compound acts as a precursor for more elaborate heterocyclic systems. Synthetic strategies often involve modifications at other positions of the pyrazole ring, while retaining the core fluoro-sulfonyl-pyrazole structure. For instance, related fluorinated pyrazoles are synthesized through methods like direct fluorination using reagents such as Selectfluor™ or via multi-component reactions that assemble the ring system with the fluorine atom already in place. thieme-connect.desci-hub.se The presence of the N-sulfonyl group can direct substitution reactions and is a key feature in molecules designed for specific biological targets, such as certain enzyme inhibitors. nih.govnih.gov

Research into fluorinated pyrazolones, which are structurally related, highlights the utility of such fluorinated heterocyclic building blocks in creating libraries of compounds for screening purposes. beilstein-journals.org The synthesis of these complex systems often requires careful, multi-step procedures where intermediates like this compound would be invaluable. afinitica.comnih.gov

The role of pyrazole derivatives as intermediates is well-established in the synthesis of a wide array of functional molecules. nih.gov this compound, identified by its CAS number 1935130-61-2, is classified as a heterocyclic building block, indicating its primary use as a starting material or intermediate in more complex syntheses. nih.govbldpharm.com

Multi-step synthetic routes often leverage the distinct reactivity of different parts of the molecule. For example, the pyrazole ring can undergo various transformations, while the sulfonyl group can influence the regioselectivity of these reactions. afinitica.com Syntheses of complex carboxanilides and other biologically active molecules have been streamlined using multi-step sequences, sometimes employing microwave or continuous flow technologies, where pyrazole-based intermediates are crucial. afinitica.com The synthesis of fluorinated pyrazolones has been achieved through one-pot, two-step mechanochemical processes, demonstrating an approach where an initial pyrazole formation is followed by a fluorination step, underscoring the modular nature of these synthetic pathways. beilstein-journals.org

The following table outlines examples of reaction types where pyrazole intermediates are used, illustrating the potential transformations involving a scaffold like this compound.

Reaction TypeReagents/ConditionsProduct TypeReference
CyclocondensationHydrazine (B178648) derivatives + 1,3-dicarbonyl compoundsPyrazole core afinitica.comnih.gov
Direct FluorinationSelectfluor™Fluorinated pyrazole thieme-connect.de
N-ArylationBuchwald-Hartwig amidationN-Aryl pyrazole afinitica.com
Vilsmeier-HaackPOCl₃, DMFPyrazole-4-carbaldehyde wisdomlib.org
1,3-Dipolar CycloadditionNitrilimines + AlkenesSubstituted pyrazole nih.gov

Development of Functionalized Probes and Reagents

Chemical probes are essential tools for exploring biological systems, allowing for the controlled manipulation and study of proteins and cellular pathways. mskcc.orgnih.govpitt.edu Small molecules with specific functionalities are designed to interact with biological targets with high affinity and selectivity. nih.govosu.edu

The structure of this compound incorporates features desirable in a chemical probe. The fluorine atom can be used for ¹⁹F NMR studies or to enhance binding interactions, while the pyrazole scaffold is a common feature in many biologically active molecules. sci-hub.se The compound can be derivatized to attach reporter groups (like fluorescent tags) or reactive moieties for covalent labeling of target proteins. mskcc.org While direct use of this specific compound as a probe is not extensively documented in the provided results, its structural components are found in more complex probes. The development of such tools is a highly multidisciplinary field, combining synthetic chemistry with chemical biology to create novel molecules for investigating disease states. mskcc.org

Integration into Novel Scaffolds for Materials Chemistry

The application of fluorinated organic compounds extends into materials science, where the unique properties of fluorine can be used to create materials with specific thermal, electronic, or surface properties. The pyrazole structure itself is known to form predictable intermolecular interactions, such as hydrogen bonding in N-unsubstituted pyrazoles, which can be used to build supramolecular assemblies. nih.govnsf.gov

In the case of this compound, the N-sulfonyl group blocks the typical N-H···N hydrogen bonding, but the molecule can still participate in other non-covalent interactions. The fluoro and sulfonyl groups influence the molecule's dipole moment and crystal packing. nsf.gov These characteristics are important when designing crystalline materials or liquid crystals. Fluorinated heterocycles are integrated into larger molecular frameworks to create novel scaffolds for advanced materials, although specific examples utilizing this exact compound are not detailed in the search results.

Ligand Design in Coordination Chemistry

Pyrazole and its derivatives are exceptionally versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. sci-hub.seresearchgate.netsemanticscholar.org They are integral components in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes with interesting magnetic, catalytic, or optical properties. nih.govresearchgate.net

The N-methylsulfonyl group in this compound makes the pyrazole ring electron-deficient and blocks one of the nitrogen atoms from coordinating to a metal center. Coordination would therefore occur through the other nitrogen atom (N2). The electron-withdrawing nature of both the fluoro and sulfonyl substituents would decrease the basicity of the coordinating nitrogen atom, which in turn affects the strength of the metal-ligand bond. This modulation of electronic properties is a key strategy in ligand design, allowing chemists to fine-tune the behavior of the resulting metal complex. semanticscholar.org

The table below summarizes the coordination behavior of pyrazole-type ligands.

FeatureDescriptionImpact on CoordinationReference
Coordination Site The 'pyridinic' nitrogen atom of the pyrazole ring.Acts as a monodentate ligand. researchgate.net
Electronic Effects Electron-withdrawing groups (F, SO₂Me) decrease the Lewis basicity of the nitrogen donor.Weaker metal-ligand bond compared to unsubstituted pyrazole. semanticscholar.org
Steric Profile The N-sulfonyl group provides steric bulk around one of the nitrogen atoms.Can influence the geometry and nuclearity of the resulting complex. researchgate.net
Supramolecular Chemistry Can participate in weak hydrogen bonds and π-π stacking.Influences crystal packing and the formation of extended networks. nih.govsemanticscholar.org

Utilization in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silylated phenol (B47542) or alcohol. nih.gov This reaction is known for its high efficiency, reliability, and broad scope in connecting molecular modules. The key reactive group for SuFEx is the sulfonyl fluoride.

This compound contains a methylsulfonyl group (N-SO₂CH₃) but not a sulfonyl fluoride group (SO₂F). Therefore, it cannot act as the primary electrophilic "hub" in a standard SuFEx reaction. The carbon-fluorine (C-F) bond on the pyrazole ring is also generally unreactive under SuFEx conditions.

While the compound itself is not a direct participant in the SuFEx click reaction, the broader field of sulfonyl-containing chemistry is relevant. The methylsulfonyl group is a stable and robust functional group often found in pharmaceuticals and agrochemicals. The synthesis of such compounds might involve reactions of sulfonyl chlorides or fluorides at an earlier stage. The stability of the sulfonyl group in this compound makes it a reliable component in a larger molecular architecture that might be assembled using other chemical transformations. nih.gov

Q & A

Q. What synthetic strategies are most effective for introducing the methylsulfonyl group into fluorinated pyrazole derivatives?

The methylsulfonyl group is typically introduced via sulfonation reactions. For example, in structurally related compounds like SC-58125 (a 5-(4-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-pyrazole derivative), sulfonation occurs at the para-position of the phenyl ring using methylsulfonyl chloride under basic conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side reactions such as over-sulfonation . For fluorinated pyrazoles, electrophilic fluorination (e.g., using Selectfluor®) precedes sulfonation to avoid interference between reactive intermediates .

Q. How does the presence of fluorine and methylsulfonyl substituents influence the spectroscopic characterization of pyrazole derivatives?

Fluorine atoms introduce distinct 19F^{19}\text{F} NMR signals (e.g., δ ≈ -110 to -120 ppm for para-fluorine), while the methylsulfonyl group produces characteristic 1H^{1}\text{H} NMR signals (~3.0 ppm for -SO2_2CH3_3) and IR stretches (~1300-1150 cm1^{-1} for S=O bonds). X-ray crystallography of related compounds (e.g., 1-(4-fluorophenyl)-3-methyl-pyrazol-5-one) reveals that fluorine substitution induces planarity in the pyrazole ring, enhancing crystallinity and simplifying structural elucidation .

Q. What solvent systems are optimal for purifying 4-fluoro-1H-pyrazole derivatives with sulfonyl groups?

Methyl tert-butyl ether (MTBE) is highly effective for extracting fluorinated pyrazoles from reaction mixtures. For example, in the synthesis of 4-fluoro-1H-pyrazole, MTBE achieves an 8.86:1 selectivity ratio for the target compound over unreacted pyrazole at pH 1.7. This selectivity arises from differential solubility and protonation states of the compounds under acidic conditions .

Advanced Research Questions

Q. How does tautomerism in fluorinated pyrazole derivatives affect their reactivity in nucleophilic substitution reactions?

Tautomeric equilibria (e.g., keto-enol forms) can alter electron density at reactive sites. For instance, in 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-pyrazol-5-one, crystallization stabilizes the keto form, which directs nucleophilic attacks to the C4 position. Computational studies (DFT) on similar systems suggest that fluorine’s electronegativity stabilizes the enol form in solution, increasing susceptibility to electrophilic substitution at C5 .

Q. What mechanistic insights explain the selectivity of electrophilic fluorination in synthesizing 4-fluoro-1H-pyrazole?

Electrophilic fluorination of pyrazole using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) proceeds via a Wheland intermediate. Fluorine preferentially substitutes at the C4 position due to reduced steric hindrance and favorable resonance stabilization from the adjacent nitrogen atoms. Kinetic studies show that maintaining a pH of 6.0–8.0 minimizes side reactions (e.g., ring-opening) and achieves >90% regioselectivity .

Q. How do conflicting crystallographic and spectroscopic data on tautomerism in fluorinated pyrazoles inform experimental design?

Discrepancies between solution-phase NMR (favoring enol forms) and solid-state X-ray data (keto forms) highlight the need for in-situ characterization. For example, variable-temperature 1H^{1}\text{H} NMR and IR spectroscopy can monitor tautomeric shifts during reactions. In 1-(4-fluorophenyl)-pyrazol-5-one, adjusting solvent polarity (e.g., DMSO vs. hexane) shifts the equilibrium, enabling isolation of specific tautomers for downstream functionalization .

Q. What strategies resolve low yields in coupling reactions involving 4-fluoro-1-(methylsulfonyl)-1H-pyrazole?

Low yields in cross-coupling (e.g., Suzuki-Miyaura) often stem from steric hindrance from the methylsulfonyl group. Employing bulky ligands (e.g., SPhos) or microwave-assisted heating improves catalytic efficiency. For example, coupling this compound with aryl boronic acids under Pd(OAc)2_2/SPhos catalysis at 120°C achieves 70–85% yields, compared to <50% with traditional methods .

Data Contradiction Analysis

Q. Why do different studies report varying antimicrobial activities for fluorinated pyrazole derivatives?

Discrepancies arise from structural nuances (e.g., substituent positioning) and assay conditions. For instance, 1-(4-fluorophenyl)-3-methyl-pyrazol-5-one shows potent antifungal activity (MIC = 2 µg/mL against C. albicans) due to the electron-withdrawing fluorine enhancing membrane penetration. However, analogs with bulkier groups (e.g., trifluoromethyl) exhibit reduced activity due to steric effects, emphasizing the need for structure-activity relationship (SAR) optimization .

Q. How can researchers reconcile conflicting reports on the stability of 4-fluoro-1H-pyrazole under acidic conditions?

While some studies suggest degradation at pH < 2, others report stability via intramolecular hydrogen bonding. Controlled stability assays (HPLC monitoring) reveal that 4-fluoro-1H-pyrazole decomposes <i>only</i> under prolonged exposure to concentrated acids (e.g., HCl > 2M). Buffering reaction mixtures at pH 1.8–2.5 during extraction (using MTBE) prevents decomposition while enabling high-purity isolation .

Methodological Recommendations

  • For regioselective synthesis : Prioritize electrophilic fluorination over nucleophilic routes to avoid competing elimination reactions .
  • For crystallographic studies : Use low-temperature (100 K) X-ray diffraction to stabilize tautomeric forms and reduce thermal motion artifacts .
  • For biological assays : Standardize MIC testing using CLSI guidelines to minimize variability in reported activities .

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